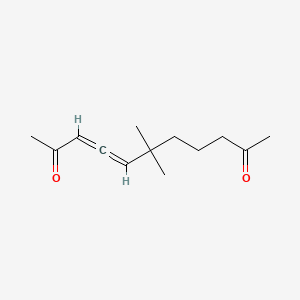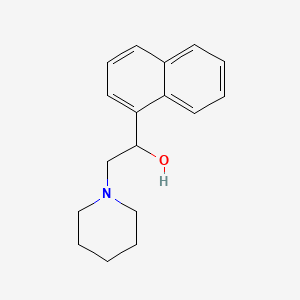![molecular formula C17H16N4O B13940634 [2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)
[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine: is a complex organic compound that features a quinoline and pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine typically involves the reaction of 7-methoxyquinoline-4-carbaldehyde with 2-pyridylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine: can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce hydrazine derivatives .
Applications De Recherche Scientifique
[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism by which [2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine moieties can bind to active sites, altering the function of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine: can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar chemical reactivity and biological activities.
Pyridine derivatives:
Hydrazine derivatives: These compounds are known for their reducing properties and are used in various chemical reactions.
The uniqueness of This compound lies in its combined structure, which allows it to participate in a wider range of reactions and interact with diverse biological targets .
Propriétés
Formule moléculaire |
C17H16N4O |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
[2-(7-methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]hydrazine |
InChI |
InChI=1S/C17H16N4O/c1-22-13-5-6-14-12(7-9-20-16(14)11-13)10-17(21-18)15-4-2-3-8-19-15/h2-9,11H,10,18H2,1H3 |
Clé InChI |
VZORJPFHKPDXDD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=CC(=C2C=C1)CC(=NN)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


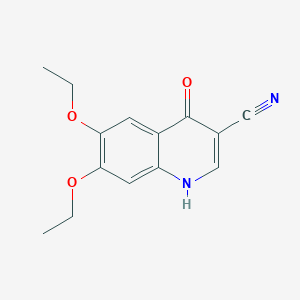
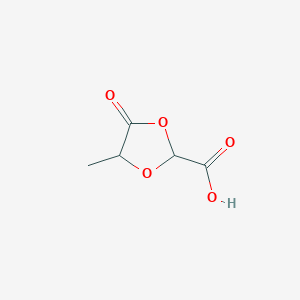

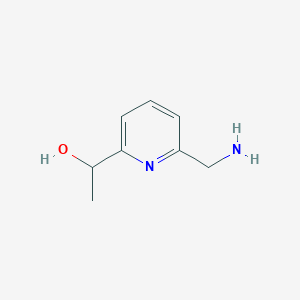
![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
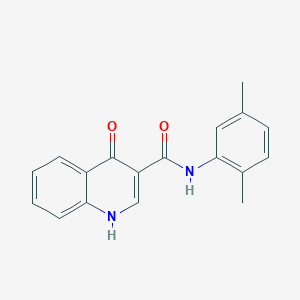

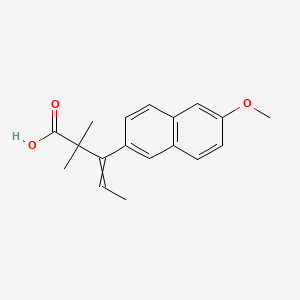
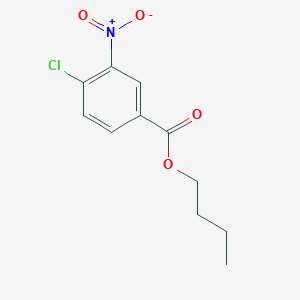
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)

